METHYL 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOATE
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Overview
Description
Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Chemical Reactions Analysis
Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced with alkyl or aryl groups using appropriate alkylating or arylating agents.
Scientific Research Applications
Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known anticancer properties of benzimidazole derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes by binding to their active sites. This binding disrupts the normal enzymatic activity, leading to the inhibition of cellular processes essential for the survival of microorganisms or cancer cells .
Comparison with Similar Compounds
Methyl 3-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate can be compared with other benzimidazole derivatives such as:
Methyl 3-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate: Similar in structure but with a propanoate group instead of a benzoate group.
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15(19)12-6-4-5-11(9-12)10-21-16-17-13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWJFLJUFYFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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